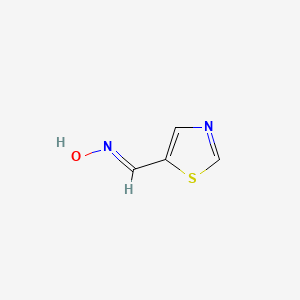

1,3-噻唑-5-甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Thiazole-5-carbaldehyde oxime is a derivative of thiazole . Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS .

Synthesis Analysis

Thiazoles can be synthesized through various methods. One such method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) to provide thiazoles .

Molecular Structure Analysis

The molecular formula of 1,3-Thiazole-5-carbaldehyde oxime is C19H12Cl3N3OS . The molecular weight is 436.74 . The structure of thiazole is planar, characterized by significant pi-electron delocalization, and has some degree of aromaticity .

Chemical Reactions Analysis

Thiazoles are characterized by their reactivity due to the aromaticity of the ring. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

科学研究应用

1,3-噻唑-5-甲醛肟可以在化学上转化为不同的衍生物,具有潜在的应用于各个领域。例如,它可以脱水形成腈,进一步转化为噁二唑,并与不同试剂反应形成氯噻唑-碳腈和乙酰氧噻唑-碳腈。这些转化表明在有机合成和可能在药物开发方面有应用(Borthwick et al., 1973)。

该化合物已被用于研究与亲电烯烃/炔烃的反应,有助于理解异氧杂环丙烷的形成以及从O-H肟生成亚硝基化合物。这项研究在有机化学领域具有重要意义,特别是在杂环化合物的合成方面(Malamidou-Xenikaki et al., 1997)。

其衍生物已被合成并用于抗癌和抗病毒活性评价。特定衍生物表现出对白血病和爱泼斯坦-巴尔病毒以及丙型肝炎等病毒的显著活性,表明其在制药研究中具有潜力(Lozynskyi et al., 2016)。

噻吩衍生物,包括与1,3-噻唑-5-甲醛肟相关的衍生物,已被研究作为铝合金在酸性介质中的缓蚀剂。这表明在材料科学中具有应用,特别是在防腐方面(Arrousse et al., 2022)。

作用机制

While specific information on the mechanism of action of 1,3-Thiazole-5-carbaldehyde oxime was not found, it’s worth noting that thiazole derivatives have been found to have a wide range of biological activities. For instance, CITCO, a cell-permeable imidazothiazole compound that acts as a CAR agonist, has been found to bind directly to the human pregnane X receptor (hPXR) ligand-binding domain to activate hPXR .

安全和危害

未来方向

Thiazole derivatives have been implicated in various diseases related to homeostatic perturbations, such as inflammatory bowel disorders, diabetes, and certain cancers . The potential for future PXR and CAR modulators in the clinic has been strengthened by new signaling mechanisms and tools to dissect the complex PXR and CAR biology .

属性

IUPAC Name |

(NE)-N-(1,3-thiazol-5-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-6-2-4-1-5-3-8-4/h1-3,7H/b6-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLFWCLYZJUCIW-QHHAFSJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC=N1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。